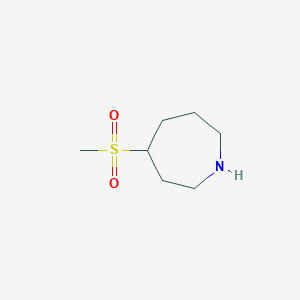

4-Methanesulfonylazepane

Beschreibung

The evidence provided focuses on 1-[(4-methylphenyl)sulfonyl]azepane (CAS No. 17721-45-8), a sulfonamide derivative of azepane (a seven-membered nitrogen-containing ring). Its molecular formula is C₁₃H₁₉NO₂S, with a molecular weight of 253.365 g/mol . The compound features a 4-methylphenylsulfonyl group attached to the 1-position of the azepane ring. This structure distinguishes it from other sulfonylazepanes, such as 4-methanesulfonylazepane, which would have a methanesulfonyl (-SO₂CH₃) group at the 4-position of the azepane ring.

Key properties include:

Eigenschaften

IUPAC Name |

4-methylsulfonylazepane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2S/c1-11(9,10)7-3-2-5-8-6-4-7/h7-8H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGXTTYVSXPGNRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCCNCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methanesulfonylazepane typically involves the reaction of azepane with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of 4-Methanesulfonylazepane follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure the consistency and quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Methanesulfonylazepane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted azepanes .

Wissenschaftliche Forschungsanwendungen

4-Methanesulfonylazepane has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-Methanesulfonylazepane involves its interaction with various molecular targets. The methanesulfonyl group can act as an alkylating agent, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds: Structural and Functional Insights

Positional Isomerism:

- 1-[(4-Methylphenyl)sulfonyl]azepane vs. 4-Methanesulfonylazepane :

- Substituent Position : The former has a sulfonyl group at the 1-position , while the latter’s sulfonyl group is at the 4-position . Positional differences significantly alter steric and electronic interactions, impacting reactivity and binding affinity in biological systems.

- Substituent Type : The 4-methylphenyl group introduces aromaticity and lipophilicity, whereas the methanesulfonyl group is smaller and more polar. This affects solubility and pharmacokinetic properties .

Functional Group Variations:

| Compound | Substituent | Molecular Formula | Key Properties |

|---|---|---|---|

| 1-[(4-Methylphenyl)sulfonyl]azepane | 4-Methylphenylsulfonyl | C₁₃H₁₉NO₂S | High lipophilicity, aromatic interactions |

| 4-Methanesulfonylazepane* | Methanesulfonyl | C₇H₁₅NO₂S | Enhanced polarity, potential metabolic stability |

| 1-Tosylazepane | Tosyl (p-toluenesulfonyl) | C₁₃H₁₉NO₂S | Similar to 1-[(4-methylphenyl)sulfonyl]azepane but with a tosyl group |

*Hypothetical data based on structural analogs.

- Synthetic Utility : Methanesulfonyl groups are easier to introduce via reactions like sulfonylation with methanesulfonyl chloride, whereas aryl sulfonyl groups may require multi-step synthesis.

Research Findings and Limitations

Documented Data:

The evidence highlights 1-[(4-methylphenyl)sulfonyl]azepane ’s synthetic versatility but lacks pharmacological or physicochemical data for 4-methanesulfonylazepane . For example:

- Biological Activity: No studies directly compare the two compounds, though sulfonylazepanes are known to interact with serotonin receptors or kinases.

- Stability : Methanesulfonyl derivatives generally exhibit better metabolic stability than aryl sulfonyl analogs due to reduced susceptibility to oxidative metabolism.

Critical Gaps:

- No peer-reviewed studies on 4-methanesulfonylazepane were found in the provided evidence.

- Positional and substituent effects require experimental validation (e.g., crystallography or binding assays).

Biologische Aktivität

Overview

4-Methanesulfonylazepane is a synthetic compound characterized by its seven-membered azepane ring and a methanesulfonyl group. This compound has garnered attention in scientific research due to its potential biological activities and applications in drug development. The exploration of its biological activity is crucial for understanding its mechanisms of action and therapeutic potential.

- Molecular Formula : C7H16N O2S

- Molecular Weight : 176.27 g/mol

- Chemical Structure : The presence of the methanesulfonyl group enhances the compound's reactivity, making it a versatile building block in organic synthesis.

4-Methanesulfonylazepane interacts with various biological targets, which can include:

- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.

- Receptor Binding : It can bind to receptors, altering their activity and influencing cellular responses.

- Electrophilic Character : The methanesulfonyl group acts as an electrophile, facilitating reactions with nucleophiles in biological systems.

Antimicrobial Properties

Research has indicated that 4-Methanesulfonylazepane exhibits antimicrobial activity against various pathogens. Studies have focused on its effectiveness against bacteria and fungi, demonstrating significant inhibition at certain concentrations.

Anticancer Activity

Preliminary studies suggest potential anticancer properties, with investigations into its effects on cancer cell lines. The compound's ability to induce apoptosis (programmed cell death) in specific cancer types has been highlighted, warranting further exploration.

Neuroprotective Effects

Research indicates that 4-Methanesulfonylazepane may have neuroprotective effects, potentially useful in treating neurodegenerative diseases. Mechanistic studies are ongoing to elucidate how this compound can protect neuronal cells from oxidative stress and apoptosis.

Case Studies

Several case studies have been conducted to evaluate the biological effects of 4-Methanesulfonylazepane:

-

Case Study on Antimicrobial Activity :

- Objective : To assess the antimicrobial efficacy of 4-Methanesulfonylazepane against E. coli and S. aureus.

- Methodology : Disk diffusion method was employed to measure inhibition zones.

- Findings : Significant antibacterial activity was observed, with larger inhibition zones at higher concentrations.

-

Case Study on Cancer Cell Lines :

- Objective : To evaluate the cytotoxic effects of 4-Methanesulfonylazepane on MCF-7 breast cancer cells.

- Methodology : MTT assay was used to determine cell viability post-treatment.

- Findings : The compound reduced cell viability significantly, suggesting potential as an anticancer agent.

-

Neuroprotection Study :

- Objective : To investigate the neuroprotective effects on SH-SY5Y neuronal cells under oxidative stress.

- Methodology : Cells were treated with hydrogen peroxide with and without the compound.

- Findings : Pre-treatment with 4-Methanesulfonylazepane resulted in reduced cell death compared to controls .

Comparative Analysis

The biological activity of 4-Methanesulfonylazepane can be compared with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Methanesulfonylpiperidine | Six-membered ring | Moderate antimicrobial |

| 4-Methanesulfonylmorpholine | Six-membered ring | Limited anticancer effect |

| 3-Methanesulfonylazepane | Seven-membered ring | Similar neuroprotective |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.